Product packaging for Antibacterial agent 31(Cat. No.:)

Antibacterial agent 31

Cat. No.: B13910116
M. Wt: 347.2 g/mol
InChI Key: CLHYIHRJYYAGJJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 31 is a useful research compound. Its molecular formula is C13H12Cl2N2O3S and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12Cl2N2O3S B13910116 Antibacterial agent 31

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+

InChI Key

CLHYIHRJYYAGJJ-GQCTYLIASA-N

Isomeric SMILES

CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 31 (Utilizing Ciprofloxacin as a Representative Model)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial agent 31" is not a recognized designation in publicly available scientific literature. This guide utilizes Ciprofloxacin, a well-characterized fluoroquinolone antibiotic, as a representative model to illustrate the requested in-depth technical information. The data and mechanisms described herein pertain to Ciprofloxacin and the broader fluoroquinolone class.

This technical guide provides a comprehensive overview of the mechanism of action for researchers, scientists, and drug development professionals. It details the molecular targets, quantitative activity, and the experimental protocols used to elucidate its antibacterial effects.

Core Mechanism of Action: Inhibition of DNA Synthesis

Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The agent forms a ternary complex with the enzyme and DNA, which stabilizes DNA strand breaks created by the enzymes.[5] This complex physically blocks the progression of the replication fork, leading to an arrest of DNA replication and ultimately, cell death.[3][5]

The primary target of fluoroquinolones can differ depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[][4] Ciprofloxacin has demonstrated potent activity against both enzymes.[6]

Signaling Pathway of Inhibition

The following diagram illustrates the mechanism of action of Ciprofloxacin in inhibiting bacterial DNA replication.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA_Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Ciprofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Replication_Fork_Stalled DNA_Replication_Fork_Stalled DNA_Gyrase->DNA_Replication_Fork_Stalled Decatenated_Chromosomes Decatenated_Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Decatenates Topoisomerase_IV->DNA_Replication_Fork_Stalled Relaxed_DNA Relaxed_DNA Relaxed_DNA->DNA_Gyrase Substrate Catenated_Daughter_Chromosomes Catenated_Daughter_Chromosomes Catenated_Daughter_Chromosomes->Topoisomerase_IV Substrate Cell_Death Cell_Death DNA_Replication_Fork_Stalled->Cell_Death

Caption: Mechanism of Ciprofloxacin action on bacterial DNA replication.

Quantitative Data Presentation

The antibacterial activity of an agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of bacteria.[7]

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.008 - 0.03
Pseudomonas aeruginosaATCC 278530.25 - 1.0
Staphylococcus aureusATCC 292130.12 - 0.5
Streptococcus pneumoniaeATCC 496190.5 - 2.0
Neisseria gonorrhoeaeVarious0.004 - >32

Note: MIC values can vary depending on the specific strain and the testing methodology used.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antibacterial agents like Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10]

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibacterial agent in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest desired concentration.[11]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the 2x antibiotic solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.[11]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Inoculation: Add a defined volume of the bacterial suspension to each well, except for the sterility control wells.[10]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[10][12]

Workflow for MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare Antibiotic Stock Solution Start->Prep_Stock End End Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution->Prep_Inoculum Inoculate Inoculate Wells Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a specific bacterium and can differentiate between bactericidal and bacteriostatic effects.[13]

Protocol:

  • Preparation: Prepare tubes with MHB containing the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.[14]

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[14][15]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory effect of the compound on its molecular targets.

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in an ATP-dependent manner.[16]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the necessary buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP).[16]

  • Inhibitor Addition: Add varying concentrations of the antibacterial agent to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.[17]

Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) catenated kinetoplast DNA (kDNA) into minicircles in the presence of ATP.[18]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase IV, and the appropriate buffer and ATP.[19]

  • Inhibitor Addition: Add varying concentrations of the antibacterial agent.

  • Incubation: Incubate the reactions at 37°C.

  • Analysis: Analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of the high-molecular-weight kDNA at the origin of the gel and a reduction in the release of minicircles.[16]

Workflow for Topoisomerase Inhibition Assays

Topo_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix (Enzyme, DNA, Buffer, ATP) Start->Prep_Reaction End End Add_Inhibitor Add varying concentrations of Antibacterial Agent Prep_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Analyze DNA by Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Analyze_Results Analyze Inhibition of Supercoiling/Decatenation Gel_Electrophoresis->Analyze_Results Analyze_Results->End

Caption: General workflow for DNA topoisomerase inhibition assays.

References

An In-depth Technical Guide to Antibacterial Agent 31: Origin, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antibacterial agent 31, a novel synthetic compound demonstrating significant promise in the field of antibacterial research. This document details its origin as a rationally designed cinnamic acid derivative, its complete chemical synthesis, and its validated antibacterial efficacy against key plant pathogens. In-depth experimental protocols for its synthesis and antimicrobial testing are provided, alongside a thorough analysis of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of the scientific processes involved.

Origin and Source

This compound is a synthetic compound that originated from a targeted drug design and discovery program. It is not a naturally occurring substance. The compound was rationally designed and synthesized as part of a series of novel cinnamic acid derivatives containing a 1,3,4-oxadiazole moiety.[1] The primary research goal was to develop effective antibacterial agents against the rice pathogens Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo).[1]

The design of this compound was guided by a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.[1] This computational approach allowed for the prediction of antibacterial activity based on the molecular structure of various cinnamic acid derivatives, ultimately leading to the targeted synthesis of compound 31 for its anticipated high efficacy.[1]

Chemical Identity:

  • Systematic Name: 2-((5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid

  • CAS Number: 2719842-14-3

  • Molecular Formula: C₁₃H₁₀Cl₂N₂O₃S

  • Molecular Weight: 361.20 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(2,4-dichlorophenyl)acrylic acid

  • A mixture of 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol), malonic acid (1.56 g, 15 mmol), and piperidine (0.17 g, 2 mmol) in pyridine (20 mL) is heated at reflux for 5 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water (100 mL) and acidified with concentrated hydrochloric acid to a pH of 1-2.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

  • Recrystallization from ethanol affords pure (E)-3-(2,4-dichlorophenyl)acrylic acid.

Step 2: Synthesis of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate

  • To a solution of (E)-3-(2,4-dichlorophenyl)acrylic acid (2.19 g, 10 mmol) in absolute ethanol (50 mL), a few drops of concentrated sulfuric acid are added.

  • The mixture is heated at reflux for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude ester.

Step 3: Synthesis of (E)-3-(2,4-dichlorophenyl)acrylohydrazide

  • A mixture of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate (2.47 g, 10 mmol) and 80% hydrazine hydrate (1.25 g, 20 mmol) in ethanol (30 mL) is stirred at room temperature for 12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to obtain the hydrazide.

Step 4: Synthesis of 5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazole-2-thiol

  • To a solution of (E)-3-(2,4-dichlorophenyl)acrylohydrazide (2.33 g, 10 mmol) in ethanol (50 mL), potassium hydroxide (0.67 g, 12 mmol) and carbon disulfide (0.91 g, 12 mmol) are added.

  • The mixture is heated at reflux for 10 hours.

  • The solvent is evaporated, and the residue is dissolved in water (50 mL).

  • The solution is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed with water, and dried to yield the thiol.

Step 5: Synthesis of this compound (2-((5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid)

  • A mixture of 5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazole-2-thiol (2.75 g, 10 mmol), 2-bromopropanoic acid (1.53 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in acetone (50 mL) is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water (50 mL).

  • The aqueous solution is washed with ethyl acetate, and then acidified with dilute hydrochloric acid to a pH of 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

Diagram: Synthetic Pathway of this compound

G cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Intermediate 4 cluster_5 Final Product 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Cinnamic_Acid_Derivative (E)-3-(2,4-dichlorophenyl)acrylic acid 2,4-Dichlorobenzaldehyde->Cinnamic_Acid_Derivative Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Cinnamic_Acid_Derivative Ester (E)-ethyl 3-(2,4-dichlorophenyl)acrylate Cinnamic_Acid_Derivative->Ester Esterification Hydrazide (E)-3-(2,4-dichlorophenyl)acrylohydrazide Ester->Hydrazide Hydrazinolysis Oxadiazole_Thiol 5-((E)-2-(2,4-dichlorophenyl)vinyl) -1,3,4-oxadiazole-2-thiol Hydrazide->Oxadiazole_Thiol Cyclization with CS2 Agent_31 This compound Oxadiazole_Thiol->Agent_31 Alkylation with 2-bromopropanoic acid G cluster_0 Bacterial Infection cluster_1 Treatment cluster_2 Host Plant Response cluster_3 Outcome Xoc Xanthomonas oryzae pv. oryzicola (Xoc) DefenseEnzymes Increased Activity of Defensive Enzymes GlutathioneMetabolism Enhanced Glutathione Metabolism Agent31 This compound Agent31->DefenseEnzymes Upregulates Agent31->GlutathioneMetabolism Upregulates DiseaseResistance Increased Disease Resistance DefenseEnzymes->DiseaseResistance GlutathioneMetabolism->DiseaseResistance

References

Unveiling the Molecular Target of Antibacterial Agent 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the molecular target of the novel antibacterial agent, designated as Antibacterial Agent 31. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

This compound, a promising heterocyclic compound, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Recent computational and related-compound studies suggest two potential molecular targets: Penicillin-Binding Protein 3 (PBP3) and MurB, an enzyme involved in peptidoglycan synthesis. This guide summarizes the available quantitative data, details the experimental and computational methodologies for target identification, and visualizes the key pathways and workflows. While a definitive, experimentally validated single target for this compound remains to be elucidated, the current evidence provides a strong foundation for further investigation and drug development efforts.

Compound Profile: this compound

This compound, also identified as compound 4a in some commercial libraries, belongs to the 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one class of compounds. Its chemical structure confers potent antibacterial properties.

Quantitative Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against key bacterial strains have been reported. This data, sourced from commercial suppliers, provides a baseline for its antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella enterica serovar Typhimurium19.24 µg/mL
Escherichia coli11.31 µg/mL

Putative Molecular Target 1: Penicillin-Binding Protein 3 (PBP3)

A recent computational study has identified Penicillin-Binding Protein 3 (PBP3) as a potential molecular target for this compound.[1] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. The study focused on a resistant mutant of PBP3 (F533L) in Pseudomonas aeruginosa.

Computational Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the F533L mutant of PBP3. The results indicate a favorable binding energy and specific molecular interactions.

ParameterValue
Binding Energy-10.4 kcal/mol
Interacting Residue (Hydrophobic)533L
Proposed Interaction with PBP3

The computational model suggests that this compound forms a stable complex with the mutated PBP3 through hydrophobic interactions with the leucine residue at position 533. This interaction is predicted to inhibit the transpeptidase activity of PBP3, thereby disrupting cell wall synthesis and leading to bacterial cell death.

PBP3_Interaction cluster_PBP3 PBP3 (F533L Mutant) PBP3 Transpeptidase Domain Leu533 Leucine 533 Agent31 This compound Agent31->Leu533 Hydrophobic Interaction

Proposed interaction of this compound with PBP3.

Putative Molecular Target 2: MurB Enzyme

Research on compounds with a similar 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one scaffold has suggested MurB as a potential molecular target.[2] MurB is an essential bacterial enzyme that catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a critical precursor in peptidoglycan biosynthesis.[2] The absence of MurB in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2]

Mechanism of Inhibition

It is hypothesized that the 4-thiazolidinone moiety of this class of compounds mimics the diphosphate portion of the natural substrate of MurB, UDP-N-acetylglucosamine enolpyruvate.[2] This competitive binding to the active site of MurB would inhibit its enzymatic activity, thereby blocking peptidoglycan synthesis.

MurB_Pathway UDP_GlcNAc UDP-N-acetylglucosamine enolpyruvate MurB MurB Enzyme UDP_GlcNAc->MurB Substrate UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Catalysis Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Agent31 Antibacterial Agent 31 Agent31->MurB Inhibition

Inhibition of the MurB pathway by this compound.

Methodologies for Molecular Target Identification

The identification of the molecular target of a novel antibacterial agent is a multifaceted process that combines computational and experimental approaches.

General Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a novel antibacterial agent.

Target_ID_Workflow Start Novel Antibacterial Agent Screening Phenotypic Screening (MIC Determination) Start->Screening Computational In Silico Approaches (Molecular Docking, etc.) Screening->Computational Biochemical Biochemical Assays (Affinity Chromatography, etc.) Screening->Biochemical Genetic Genetic Approaches (Resistant Mutant Screening) Screening->Genetic Hypothesis Putative Target(s) Hypothesized Computational->Hypothesis Biochemical->Hypothesis Genetic->Hypothesis Validation Target Validation (Enzyme Assays, Gene Knockout, etc.) Hypothesis->Validation End Confirmed Molecular Target Validation->End

General workflow for molecular target identification.
Experimental Protocols

A representative synthesis protocol for this class of compounds involves a multi-step process.[2] First, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine is obtained through oxidative cyclization.[2] The thiazolidinone ring is then formed by reacting the amine with chloroacetyl chloride, followed by treatment with ammonium thiocyanate to yield 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one.[2] Finally, this intermediate is reacted with various aromatic or heteroaromatic aldehydes in acidic conditions to produce the desired derivatives.[2]

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular docking simulations are performed using software such as AutoDock or Glide. The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The small molecule ligand (this compound) is prepared by generating its 3D structure and optimizing its geometry. The docking protocol involves defining a binding site on the receptor, and then the software samples a large number of orientations and conformations of the ligand within the binding site. The binding affinity is estimated using a scoring function, and the top-ranked poses are analyzed for their molecular interactions with the protein.

Conclusion and Future Directions

The available evidence points to PBP3 and MurB as promising molecular targets for this compound. The computational data for PBP3 provides a specific hypothesis for its mechanism of action against resistant P. aeruginosa. The related literature on the compound's chemical class offers an alternative or potentially concurrent target in MurB, which is critical for a broad range of bacteria.

Future research should focus on the experimental validation of these putative targets. This includes in vitro enzyme inhibition assays with purified PBP3 and MurB, as well as genetic studies, such as generating resistant mutants and analyzing their genomes for mutations in the genes encoding these proteins. A definitive understanding of the molecular target(s) of this compound will be crucial for its further development as a clinical candidate in the fight against antimicrobial resistance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antibacterial agent 31" (CAS No. 2719842-14-3) is a designation used by a chemical supplier, and detailed public information regarding its specific physical and chemical properties is largely unavailable[1]. This guide therefore provides a comprehensive overview of the typical physical and chemical properties, experimental protocols, and mechanisms of action relevant to the study of novel antibacterial agents, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Antibacterial Compounds

The physicochemical properties of an antibacterial agent are critical determinants of its efficacy, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These properties are particularly crucial for activity against Gram-negative bacteria, which possess an outer membrane that acts as a formidable barrier to many small molecules[2]. Key physicochemical parameters are summarized in Table 1.

Table 1: Typical Physicochemical Properties of Antibacterial Agents

PropertyGram-Positive Agents (Typical Range)Gram-Negative Agents (Typical Range)Significance in Drug Development
Molecular Weight (MW) Often > 500 Da[3]Generally < 600 Da[4][5]Influences solubility, permeability, and diffusion across membranes.
Lipophilicity (clogP/clogD7.4) clogP ≈ 2.1[4]clogD7.4 < 0[2][4]Affects membrane permeability and interaction with efflux pumps.
Polar Surface Area (PSA) VariableOften > 165 Ų[4]A key factor in cell penetration, particularly for Gram-negative bacteria.
Aqueous Solubility VariableGenerally higherEssential for formulation and bioavailability.
pKa VariableVariableDetermines the ionization state at physiological pH, impacting solubility and target binding.

It is important to note that while many antibacterial drugs occupy a distinct area of physicochemical property space compared to other therapeutics, compounds with antibacterial activity can also be found within the property profiles of other drug classes[6].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibacterial agent's potency. It is the lowest concentration of the agent that prevents visible growth of a bacterium. The broth microdilution method is a commonly used protocol[7][8][9].

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium[7].

  • Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted agent is inoculated with the bacterial suspension. Control wells (no antibacterial agent) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium. This can be assessed visually or by measuring absorbance with a plate reader. The use of a redox indicator like resazurin can also aid in determining viability[7][10].

Below is a graphical representation of the experimental workflow for determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Agent_Stock Antibacterial Agent Stock Serial_Dilution Serial Dilution in 96-Well Plate Agent_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Read_Results Read Results (Visual/Absorbance) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

Elucidating the mechanism of action (MOA) of a novel antibacterial agent is a critical step in its development. Common antibacterial MOAs include the inhibition of cell wall synthesis, protein synthesis, DNA or RNA synthesis, and metabolic pathways[11]. Spectroscopic techniques and genetic approaches are often employed to identify the specific molecular target[12][13].

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

A common mechanism for antibacterial agents, particularly those effective against Gram-positive bacteria, is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This disruption leads to cell lysis and death.

Peptidoglycan_Inhibition

References

Methodological & Application

How to prepare stock solutions of Antibacterial agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Antibacterial agent 31, a potent antibacterial compound. The information is intended to guide researchers in laboratory settings for in vitro and in vivo studies.

Product Information

Product Name: this compound Synonyms: Compound 4a CAS Number: 2719842-14-3

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the agent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Solid[1]
Chemical Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

Antibacterial Activity

This compound has demonstrated potent activity against both Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against specific strains are detailed in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Salmonella enterica serovar Typhimurium19.24[2]
Escherichia coli11.31[2]

Preparation of Stock Solutions

The preparation of a stock solution is a critical first step for in vitro and in vivo experiments. It is recommended to use Dimethyl Sulfoxide (DMSO) for the initial stock solution.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for a 10 mg/mL Stock Solution
  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of the powder in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to one year.[2]

Note: The mother liquor concentration can be up to 40 mg/mL.[2] If a higher concentration is required, it is advisable to contact the supplier.

Experimental Protocols

The following are generalized protocols for common experiments involving antibacterial agents. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at the optimal temperature for bacterial growth B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria with no antibacterial agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Preparation of In Vivo Formulation

For animal studies, a specific formulation is required to ensure solubility and bioavailability. The following protocol is based on a suggested formulation.[2]

Table 3: Preparation of In Vivo Formulation

ComponentVolume PercentageExample for 1 mL total volume
DMSO 5%50 µL
PEG300 30%300 µL
Tween 80 5%50 µL
Saline/PBS/ddH₂O 60%600 µL

Protocol:

  • Start with the required volume of the this compound stock solution in DMSO.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix thoroughly.

  • Finally, add Saline, PBS, or ddH₂O to the final volume and mix well.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is not detailed in the available literature, many antibacterial agents target essential bacterial processes. A generalized representation of a potential target pathway is the inhibition of bacterial cell wall synthesis, a common mechanism for many antibiotics.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Lysis Cell Lysis CW->Lysis Leads to Agent31 Antibacterial agent 31 Agent31->PBP Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

This diagram illustrates a common mechanism where an antibacterial agent inhibits Penicillin-Binding Proteins (PBPs), which are crucial enzymes for cell wall synthesis. This disruption leads to cell lysis and bacterial death. This is a generalized example, and the actual mechanism of this compound may differ.

Safety Precautions

Refer to the Safety Data Sheet (SDS) for detailed information on handling and safety.[1]

  • Acute Toxicity: Oral (Category 4)

  • Aquatic Toxicity: Acute (Category 1), Chronic (Category 1)

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes.

These application notes are intended for research use only and are not for human or veterinary use. All procedures should be performed by trained personnel in a laboratory setting.

References

Application Notes and Protocols for Cytotoxicity Testing of Antibacterial Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antibacterial agents necessitates a thorough evaluation of their potential toxicity to mammalian cells. This document provides a detailed set of protocols for assessing the in vitro cytotoxicity of a novel compound, designated "Antibacterial agent 31". The described methods are fundamental for establishing a preliminary safety profile and determining the therapeutic index of the agent. The protocols herein detail the use of common and robust cell viability and cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.

Cell Line Selection and Culture

The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use cell lines that represent tissues likely to be exposed to the antibacterial agent in a clinical setting. This may include liver cells, kidney cells, intestinal epithelium, or immune cells. For general screening, a well-characterized and readily available cell line is often used initially.

Recommended Cell Lines for Initial Screening:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney Cells): Represents the kidneys, a major route of drug excretion.

  • Caco-2 (Human Colorectal Adenocarcinoma): Represents the intestinal epithelium, relevant for orally administered agents.

  • Raw 264.7 (Murine Macrophage): Represents immune cells, important for understanding immunomodulatory or cytotoxic effects on the immune system.

General Cell Culture Conditions:

ParameterRecommendation
Culture Medium Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 Medium
Supplementation 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Incubation 37°C, 5% CO2, humidified atmosphere
Subculture When cells reach 80-90% confluency

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process involves initial cell seeding, treatment with the antibacterial agent, and subsequent analysis using cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding agent_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells (24, 48, 72 hours) agent_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay ldh_assay 5b. LDH Assay treatment->ldh_assay read_absorbance 6. Read Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability 7. Calculate % Viability/ % Cytotoxicity read_absorbance->calc_viability ic50 8. Determine IC50 Value calc_viability->ic50

Figure 1: Experimental workflow for cytotoxicity testing.

Cytotoxicity Assay Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the agent to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation:

Concentration of Agent 31 (µg/mL)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
X
2X
4X
8X
Positive Control (e.g., Doxorubicin)
LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[3][4] The amount of LDH released is proportional to the extent of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release: LDH released from untreated cells.

    • Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).

Data Presentation:

Concentration of Agent 31 (µg/mL)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)000
X
2X
4X
8X
Positive Control (e.g., Triton X-100)

Data Interpretation and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of the potency of a compound. The IC50 value for this compound can be determined by plotting the percentage of cell viability or cytotoxicity against the log concentration of the agent and fitting the data to a sigmoidal dose-response curve.

Apoptosis vs. Necrosis Signaling Pathways

To further characterize the mechanism of cell death induced by this compound, additional assays can be performed to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

signaling_pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis caspase_activation Caspase Activation (e.g., Caspase-3/7 Assay) dna_fragmentation DNA Fragmentation (e.g., TUNEL Assay) caspase_activation->dna_fragmentation membrane_damage Membrane Damage (LDH Assay) cell_swelling Cell Swelling and Lysis membrane_damage->cell_swelling agent This compound agent->caspase_activation Induces agent->membrane_damage Induces

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Antibacterial Agent 31 in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of the poorly soluble antibacterial agent, designated as "Antibacterial Agent 31."

Troubleshooting Guide

This guide addresses common issues encountered during solubility enhancement experiments for this compound.

Problem Possible Cause Suggested Solution
Low solubility despite pH adjustment. The compound may be a neutral molecule, or the selected pH range may not be appropriate for its pKa.Determine the pKa of this compound. For acidic drugs, adjust the pH to be at least 2 units above the pKa. For basic drugs, adjust the pH to be at least 2 units below the pKa. If the compound is neutral, this method may be ineffective.[1][2][3]
Precipitation of the agent upon dilution of a co-solvent system. The drug is precipitating out as the concentration of the co-solvent falls below the level required to maintain solubility.Optimize the co-solvent/water ratio to ensure the drug remains in solution at the final concentration. Consider using a precipitation inhibitor.[3][4][5][6]
Ineffective solubilization with cyclodextrins. The molecular dimensions of this compound may not be suitable for the cavity size of the selected cyclodextrin, or the binding constant is too low.Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find a suitable host. The formation of an inclusion complex is key to this solubility enhancement technique.[1][7]
Drug degradation during the formulation process. The chosen method (e.g., hot-melt extrusion, high-pressure homogenization) may involve harsh conditions (heat, high shear) that are degrading the agent.Assess the thermal and chemical stability of this compound. Consider less harsh methods like solvent evaporation or freeze-drying for solid dispersions.[4][8][9]
Inconsistent results between batches. Variability in particle size, crystal form (polymorphism), or incomplete complexation/dispersion.Implement rigorous process controls. Characterize the solid state of the material (e.g., using XRD, DSC) before and after the solubility enhancement process to ensure consistency.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the aqueous solubility of a poorly soluble antibacterial agent like Agent 31?

A1: The primary methods can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and creating drug dispersions in carriers (solid dispersions and eutectic mixtures).[1][4]

  • Chemical Modifications: These involve changing the pH of the solution, using buffers, salt formation, and complexation (e.g., with cyclodextrins).[1][2]

  • Other Methods: The use of co-solvents, surfactants (micellar solubilization), and specialized formulation techniques like solid dispersions and lipid-based delivery systems are also common.[5][6]

Q2: How does particle size reduction enhance solubility?

A2: Reducing the particle size of a drug increases its surface area-to-volume ratio.[6][10] According to the Noyes-Whitney equation, a larger surface area leads to a higher dissolution rate, which can improve apparent solubility and bioavailability.[11] Techniques like micronization and nanosuspension are used to achieve this.[8][10] It's important to note that while the dissolution rate is increased, the equilibrium solubility may not be significantly altered.[4][5]

Q3: When should I consider using a co-solvent system?

A3: Co-solvency is a straightforward and rapid method for solubilizing lipophilic or highly crystalline compounds.[3][5][6] It is particularly useful in early-stage research and for parenteral formulations due to the low toxicity of commonly used co-solvents like propylene glycol, ethanol, and polyethylene glycol.[4] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion involves dispersing the poorly soluble drug in a hydrophilic carrier matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[8] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[9] The drug is molecularly dispersed in the carrier, often in an amorphous state, which has higher energy and thus greater aqueous solubility and dissolution rate compared to the crystalline form.[9]

Q5: Can complexation with cyclodextrins improve the antibacterial activity of Agent 31?

A5: Yes, by improving the solubility, cyclodextrin complexation can lead to a higher concentration of the drug at the site of action, potentially enhancing its antibacterial activity.[12] The formation of an inclusion complex, where the nonpolar region of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, effectively increases the drug's affinity for aqueous media.[1][7]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility of a representative poorly soluble antibacterial agent using various techniques. (Note: These are illustrative values and actual results for this compound will vary).

Technique Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
pH Adjustment (to pH 9.0 for a weakly acidic drug) 1.5150100
Co-solvency (40% PEG 400 in water) 1.5750500
Micronization 1.57.55
Nanosuspension 1.54530
Complexation (with HP-β-CD) 1.518001200
Solid Dispersion (with PVP K30) 1.530002000

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 2 to 12.

  • Drug Addition: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Identify a common volatile solvent (e.g., ethanol, methanol, dichloromethane) in which both this compound and the hydrophilic carrier (e.g., PVP K30) are soluble.

  • Dissolution: Dissolve a specific ratio of this compound and the carrier in the selected solvent. A common starting ratio is 1:4 (drug:carrier).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This will result in a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion and characterize it for its physical state (amorphous or crystalline) using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).

  • Solubility Determination: Determine the aqueous solubility of the prepared solid dispersion using the method described in Protocol 1 (using water or a relevant buffer).

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Phase Solubility Study: Prepare aqueous solutions of increasing HP-β-CD concentrations (e.g., 0 to 50 mM).

  • Drug Addition: Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibration: Shake the mixtures at a constant temperature for 48-72 hours until equilibrium is achieved.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug by HPLC-UV.

  • Diagram Construction: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the stability constant of the complex.

  • Preparation of Complex: For formulation, dissolve the drug and HP-β-CD (at a determined molar ratio) in water, and then obtain the solid complex by freeze-drying or spray-drying.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_screening Initial Screening cluster_advanced Advanced Techniques cluster_characterization Characterization & Analysis pH pH Adjustment Solubility Solubility Assay (HPLC) pH->Solubility Cosolvent Co-solvency Cosolvent->Solubility Cyclodextrin Cyclodextrin Complexation Cyclodextrin->Solubility SD Solid Dispersion SD->Solubility SolidState Solid-State Analysis (XRD, DSC) SD->SolidState Nano Nanosuspension Nano->Solubility Nano->SolidState Solubility->SD If insufficient Solubility->Nano If insufficient Stability Stability Studies Solubility->Stability SolidState->Stability End Optimized Formulation Stability->End Start Poorly Soluble This compound Start->pH Primary Approach Start->Cosolvent Primary Approach Start->Cyclodextrin Primary Approach

Caption: Workflow for selecting a solubility enhancement strategy.

Logical_Relationship_of_Solubility_Techniques cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_other Other Approaches SizeReduction Particle Size Reduction Micronization Micronization SizeReduction->Micronization Nanosuspension Nanosuspension SizeReduction->Nanosuspension CrystalHabit Crystal Habit Modification Amorphous Amorphous Form CrystalHabit->Amorphous Cocrystal Co-crystal CrystalHabit->Cocrystal SolidDispersion Solid Dispersion pH_Mod pH Modification Salt Salt Formation pH_Mod->Salt Complexation Complexation Cyclodextrin Cyclodextrins Complexation->Cyclodextrin Cosolvency Co-solvency Surfactants Surfactants PoorSolubility Poorly Soluble Drug PoorSolubility->SizeReduction PoorSolubility->CrystalHabit PoorSolubility->SolidDispersion PoorSolubility->pH_Mod PoorSolubility->Complexation PoorSolubility->Cosolvency PoorSolubility->Surfactants

Caption: Interrelation of solubility enhancement techniques.

References

Technical Support Center: Modifying Antibacterial Agent 31 to Improve Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the bioavailability of this novel antibacterial compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic small molecule with promising activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] However, initial studies have indicated that the compound suffers from low oral bioavailability, which may limit its clinical utility.

Q2: What is bioavailability and why is it important for an antibacterial agent?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered antibacterial agent, good bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the site of infection to be effective.[2] Low bioavailability can lead to suboptimal therapeutic effects and may necessitate higher doses, which can increase the risk of side effects.[3]

Q3: What are the common causes of poor bioavailability for compounds like this compound?

A3: Poor oral bioavailability is often a result of one or more of the following factors:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

  • Low intestinal permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.

  • First-pass metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the bioavailability of this compound.

Issue 1: Inconsistent results in aqueous solubility assays.

  • Question: Why am I seeing high variability in the measured aqueous solubility of this compound?

  • Answer: Several factors can contribute to this variability:

    • Compound purity: Ensure you are using a highly pure batch of the compound, as impurities can affect solubility.

    • Equilibration time: Solubility assays require sufficient time to reach equilibrium. Ensure your incubation times are adequate.

    • pH of the buffer: The solubility of ionizable compounds is highly pH-dependent. Precisely control and report the pH of your buffers.

    • Solid-state properties: Different crystalline forms (polymorphs) or an amorphous state of the compound can have different solubilities. Characterize the solid form of your material.

Issue 2: Low permeability in Caco-2 cell assays.

  • Question: this compound shows low apparent permeability (Papp) in our Caco-2 permeability assay. What are the next steps?

  • Answer: Low permeability in Caco-2 assays suggests poor absorption across the intestinal epithelium. Consider the following:

    • Efflux ratio: Determine the efflux ratio by running the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Co-dosing with inhibitors: If efflux is suspected, co-dose with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.

    • Structural modifications: If the compound is not an efflux substrate, its low permeability is likely due to its physicochemical properties (e.g., high polarity, large size). Consider medicinal chemistry approaches to increase lipophilicity.

Issue 3: High clearance in liver microsome stability assays.

  • Question: this compound is rapidly metabolized in our human liver microsome assay. How can we address this?

  • Answer: High intrinsic clearance in liver microsomes indicates susceptibility to first-pass metabolism.

    • Metabolite identification: Use mass spectrometry to identify the major metabolites. This will reveal the "metabolic soft spots" in the molecule.

    • Structure-activity relationship (SAR) studies: Synthesize analogs where the metabolic soft spots are blocked or modified (e.g., by introducing a fluorine atom or replacing a labile group). Test these new analogs for both metabolic stability and antibacterial activity.

    • Prodrug approach: Consider designing a prodrug that masks the metabolically labile group. The prodrug should be stable in the gut and liver and then release the active parent drug in the systemic circulation.[4]

Strategies to Improve Bioavailability

The following tables summarize common formulation and chemical modification strategies to enhance the bioavailability of investigational drugs like this compound.

Table 1: Formulation Strategies to Enhance Solubility and Dissolution

StrategyDescriptionExpected OutcomeKey Considerations
pH Adjustment Using buffers to maintain the pH at a level where the compound has maximum solubility.Increased dissolution rate and concentration in the GI tract.Only applicable for ionizable compounds.
Co-solvents Adding a water-miscible solvent in which the drug is more soluble.Enhanced solubility of the drug in the formulation.Potential for in-vivo precipitation upon dilution with GI fluids.
Surfactants Using molecules that form micelles to encapsulate the drug.Increased apparent solubility and dissolution.The concentration must be above the critical micelle concentration (CMC).
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in a non-crystalline state.Higher apparent solubility and dissolution rate compared to the crystalline form.Physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations Dissolving or suspending the drug in lipids, oils, or surfactants.Improved absorption via lymphatic pathways, potentially bypassing first-pass metabolism.Can be complex to formulate and manufacture.[3]

Table 2: Chemical Modification Strategies to Improve Permeability and Stability

StrategyDescriptionExpected OutcomeKey Considerations
Prodrugs Attaching a promoiety to the active drug to improve its physicochemical properties. The promoiety is cleaved in vivo to release the parent drug.Enhanced permeability, increased stability, or targeted delivery.[4]The cleavage mechanism must be efficient and release the active drug at the desired site.
LogP/LogD Optimization Modifying the structure to achieve an optimal balance between lipophilicity and hydrophilicity for membrane permeability.Improved passive diffusion across the intestinal membrane.Changes in lipophilicity can also affect solubility, metabolism, and target binding.
Metabolic Stabilization Blocking sites of metabolism by introducing groups that are resistant to enzymatic degradation (e.g., fluorination).Reduced first-pass metabolism and increased systemic exposure.Modifications must not negatively impact the antibacterial activity.
Hydrogen Bond Optimization Reducing the number of hydrogen bond donors to improve permeability, as per Lipinski's Rule of Five.Enhanced passive permeability.Hydrogen bonds are often crucial for target binding, so this must be balanced with activity.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the measured concentration to a standard curve to determine the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Assay Initiation (A-to-B): Add this compound (typically at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains fresh assay buffer.

  • Assay Initiation (B-to-A): For the efflux assessment, add the compound to the basolateral (B) chamber, and the apical (A) chamber contains fresh buffer.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Protocol 3: Human Liver Microsome Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and NADPH in a phosphate buffer (pH 7.4).

  • Assay Initiation: Pre-warm the reaction mixture and a solution of this compound (typically at 1 µM) at 37°C. Initiate the reaction by adding the compound to the HLM/NADPH mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Visualizations

bioavailability_troubleshooting start Start: Poor in vivo efficacy of this compound check_bioavailability Assess Oral Bioavailability start->check_bioavailability low_bioavailability Result: Low Bioavailability check_bioavailability->low_bioavailability cause_solubility Poor Solubility? low_bioavailability->cause_solubility Investigate Cause cause_permeability Poor Permeability? low_bioavailability->cause_permeability cause_metabolism High First-Pass Metabolism? low_bioavailability->cause_metabolism solubility_solutions Formulation Strategies: - Amorphous Dispersions - Lipid Formulations - pH Modification cause_solubility->solubility_solutions Address with permeability_solutions Medicinal Chemistry: - Prodrugs - LogP Optimization - Reduce H-Bonds cause_permeability->permeability_solutions Address with metabolism_solutions Medicinal Chemistry: - Block Metabolic Hotspots - Prodrugs cause_metabolism->metabolism_solutions Address with

Caption: A decision workflow for troubleshooting poor bioavailability.

formulation_strategies cluster_drug Poorly Soluble Drug cluster_solutions Formulation Approaches drug This compound (Crystalline) asd Amorphous Solid Dispersion drug->asd lipid Lipid-Based Formulation (e.g., SMEDDS) drug->lipid nano Nanosuspension drug->nano dissolved_drug Dissolved Drug in GI Tract asd->dissolved_drug lipid->dissolved_drug nano->dissolved_drug

Caption: Formulation strategies to improve drug solubility.

prodrug_strategies parent Active Drug (Poor Permeability) prodrug Prodrug (Improved Permeability) parent->prodrug Attach Promoiety absorption Intestinal Absorption prodrug->absorption cleavage Enzymatic Cleavage absorption->cleavage systemic_drug Active Drug in Circulation cleavage->systemic_drug Release

References

Validation & Comparative

A Comparative Guide to Validating the Antibacterial Target of Novel Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This guide provides a comparative framework for validating the molecular target of a promising new antibacterial candidate, Agent 31. The data presented herein supports the hypothesis that Agent 31 exerts its antibacterial effect by inhibiting peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis.[1][2][3]

For a robust comparison, Agent 31 is evaluated alongside Actinonin, a well-characterized natural product known to inhibit PDF.[4][5][6]

Comparative Efficacy and Target Inhibition

To establish a baseline for antibacterial activity and direct target engagement, the minimum inhibitory concentration (MIC) and in vitro enzymatic inhibition (IC50) were determined.

Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus

This table summarizes the whole-cell antibacterial activity of each compound. A lower MIC value indicates greater potency.

CompoundWild-Type S. aureus MIC (µg/mL)
Antibacterial Agent 31 1.0
Actinonin (Comparator) 8.0

Table 2: In Vitro Inhibition of Peptide Deformylase (PDF)

This table shows the concentration of each compound required to inhibit 50% of the PDF enzyme's activity in a cell-free assay. A lower IC50 value signifies more potent target inhibition.

CompoundS. aureus PDF IC50 (nM)
This compound 0.5
Actinonin (Comparator) 2.5
On-Target Validation via Gene Overexpression

A critical step in target validation is to demonstrate that increased expression of the target protein leads to decreased susceptibility to the inhibitor.[7][8][9] A strain of S. aureus was engineered to overexpress the pdf gene. The resulting shift in MIC provides strong evidence that PDF is the primary target of Agent 31.

Table 3: MIC Shift Upon Target Overexpression in S. aureus

CompoundWild-Type MIC (µg/mL)PDF Overexpression Strain MIC (µg/mL)Fold-Change in MIC
This compound 1.016.016x
Actinonin (Comparator) 8.0>64>8x
Vancomycin (Off-Target Control) 1.01.0No Change

The significant increase in the MIC for both Agent 31 and Actinonin in the overexpression strain, contrasted with the lack of change for the off-target control (Vancomycin), confirms that their antibacterial activity is mediated through the inhibition of PDF.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of Peptide Deformylase

Bacterial protein synthesis is initiated with N-formylmethionine.[2] The enzyme PDF is essential for removing this formyl group, a critical step for producing mature, functional proteins.[1][3][10] Inhibition of PDF blocks this process, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.

G cluster_pathway Bacterial Protein Synthesis Maturation cluster_inhibition Inhibition Pathway Ribosome Ribosome Synthesizes N-formylmethionyl-Peptide PDF Peptide Deformylase (PDF) Ribosome->PDF Nascent Peptide MAP Methionine Aminopeptidase (MAP) PDF->MAP Deformylated Peptide Block Process Blocked PDF->Block MatureProtein Mature, Functional Protein MAP->MatureProtein Methionine Cleaved Agent31 This compound Agent31->PDF

Mechanism of PDF inhibition by this compound.
Experimental Workflow for Target Validation

The process of validating an antibacterial target follows a logical progression from initial hypothesis to definitive genetic confirmation. This workflow ensures that the observed antibacterial activity is directly attributable to the inhibition of the intended target.

G Hypothesis Hypothesis: Agent 31 targets PDF MIC_Test 1. Determine MIC (Whole-Cell Activity) Hypothesis->MIC_Test Enzyme_Assay 2. In Vitro Enzyme Assay (Direct Target Inhibition) MIC_Test->Enzyme_Assay Overexpression 3. Engineer Overexpression Strain (Genetic Confirmation) Enzyme_Assay->Overexpression MIC_Shift 4. Measure MIC Shift (Confirm On-Target Effect) Overexpression->MIC_Shift Validation Conclusion: PDF is the Validated Target MIC_Shift->Validation

Workflow for validating the antibacterial target of Agent 31.

Experimental Protocols

MIC Determination via Broth Microdilution

This protocol determines the minimum concentration of an antibacterial agent required to inhibit the visible growth of a bacterium.[11][12][13][14]

  • Preparation of Inoculum: A culture of S. aureus is grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: this compound and Actinonin are serially diluted two-fold across the columns of a 96-well microtiter plate containing CAMHB.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Peptide Deformylase (PDF) Inhibition Assay

This assay measures the direct inhibition of the purified PDF enzyme.[15][16]

  • Reagents: Purified recombinant S. aureus PDF, a synthetic peptide substrate (e.g., formyl-Met-Ala-Ser), and a detection reagent (e.g., fluorescamine) are prepared in an appropriate assay buffer (50 mM HEPES, pH 7.2, 10 mM NaCl).

  • Assay Procedure:

    • The PDF enzyme is pre-incubated with varying concentrations of the inhibitor (Agent 31 or Actinonin) in a 96-well plate.

    • The reaction is initiated by adding the peptide substrate.

    • The reaction is allowed to proceed at room temperature.

    • The reaction is stopped, and fluorescamine is added. Fluorescamine reacts with the newly formed free amino terminus of the deformylated peptide, producing a fluorescent signal.

  • Data Analysis: Fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Target Overexpression and MIC Confirmation

This experiment validates the target by assessing how increased levels of the target protein affect the MIC.[7][8]

  • Strain Construction: The pdf gene from S. aureus is cloned into an inducible expression vector (e.g., a plasmid with an IPTG-inducible promoter). This vector is then transformed into wild-type S. aureus.

  • Expression Induction: The engineered strain is grown in the presence of an inducing agent (e.g., IPTG) to stimulate high-level production of the PDF enzyme. Wild-type and engineered strains grown without the inducer serve as controls.

  • MIC Determination: The MICs of Agent 31, Actinonin, and an off-target control antibiotic are determined for the overexpression strain (in the presence of the inducer) using the broth microdilution protocol described above.

  • Analysis: The MIC values obtained from the overexpression strain are compared to those from the wild-type strain. A significant increase (>4-fold) in the MIC for the test compounds confirms on-target activity.

References

Cross-resistance studies with Antibacterial agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antibacterial agent, designated Antibacterial Agent 31. The development of new antibacterial drugs necessitates a thorough evaluation of their potential for cross-resistance with existing antibiotic classes. This is crucial to determine their clinical utility against multidrug-resistant (MDR) pathogens. This document summarizes key experimental data comparing the in vitro activity of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotics. Detailed experimental protocols and visual representations of the underlying principles are provided to ensure clarity and reproducibility.

Comparative In Vitro Activity

The in vitro antibacterial activity of this compound was evaluated against a panel of clinically relevant bacterial isolates with known resistance mechanisms. The minimum inhibitory concentration (MIC) of this compound was determined and compared to that of other commonly used antibiotics.

Table 1: Comparative MICs (μg/mL) of this compound and Comparator Agents against a Panel of Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compoundCiprofloxacinGentamicinOxacillinMeropenem
Staphylococcus aureus ATCC 29213 (Susceptible Control)None0.50.250.50.250.06
S. aureus MRSA N315PBP2a (mecA)0.50.5>64>2564
S. aureus SA-1199B (NorA efflux)Efflux Pump Overexpression1160.50.250.06
Escherichia coli ATCC 25922 (Susceptible Control)None20.0150.25NA0.03
E. coli (CTX-M-15)ESBL Production2>32>64NA>128
E. coli (AcrAB-TolC overexpression)Efflux Pump Overexpression40.52NA0.25
Pseudomonas aeruginosa PAO1 (Susceptible Control)None80.51NA0.5
P. aeruginosa (OprD porin loss)Porin Loss80.51NA16
P. aeruginosa (MexAB-OprM overexpression)Efflux Pump Overexpression1648NA2

NA: Not Applicable

Experimental Protocols

The following protocols were employed to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then used to inoculate a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and comparator antibiotics were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: A 96-well microtiter plate was used for the assay. Each well containing the diluted antimicrobial agents was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC was visually determined as the lowest concentration of the antibiotic at which there was no visible growth.

Cross-Resistance Testing

Cross-resistance was evaluated by determining the MIC of this compound against a panel of bacterial strains with well-defined resistance mechanisms to other classes of antibiotics.[1][2] A significant increase in the MIC of this compound against a resistant strain compared to its wild-type counterpart would indicate cross-resistance.

Visualizing Experimental Workflow and Resistance Mechanisms

To better illustrate the processes involved in this study, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Strains mic_determination Broth Microdilution (MIC Determination) start->mic_determination agents Antibacterial Agents agents->mic_determination incubation Incubation (37°C, 18-24h) mic_determination->incubation data_collection Collect MIC Values incubation->data_collection comparison Compare MICs (Resistant vs. Susceptible) data_collection->comparison conclusion Assess Cross-Resistance comparison->conclusion

Caption: Experimental workflow for assessing cross-resistance.

resistance_mechanisms cluster_drug Antibacterial Agent cluster_bacterium Bacterial Cell drug Antibiotic efflux Efflux Pump drug->efflux Expulsion target_mod Target Modification drug->target_mod Binding Prevented inactivation Enzymatic Inactivation drug->inactivation Degradation efflux->drug target_mod->drug inactivation->drug

Caption: Common mechanisms of bacterial antibiotic resistance.

References

In Vivo Efficacy of Novel Antibacterial Agent 31 in a Murine MRSA Infection Model: A Comparative Analysis with Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the investigational Antibacterial Agent 31 against the standard-of-care antibiotic, Vancomycin, in a validated murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The data presented for this compound is based on preclinical findings for a novel therapeutic candidate, offered here for comparative assessment.

Comparative Efficacy Against MRSA

The in vivo antibacterial efficacy of Agent 31 was evaluated in a murine sepsis model against a clinical isolate of MRSA. The results are benchmarked against Vancomycin, a glycopeptide antibiotic commonly used for treating serious MRSA infections.[1]

Table 1: Comparative In Vivo Efficacy of this compound and Vancomycin in a Murine MRSA Sepsis Model

ParameterThis compound (20 mg/kg)Vancomycin (110 mg/kg)Untreated Control
Initial Bacterial Load (CFU/mL in blood at 2h post-infection) ~ 6.0 log₁₀~ 6.0 log₁₀~ 6.0 log₁₀
Bacterial Load at 26h post-infection (CFU/mL in blood) 3.2 ± 0.4 log₁₀4.16 ± 0.73 log₁₀7.8 ± 0.5 log₁₀
Log₁₀ Reduction in Bacterial Load vs. Control 4.63.64N/A
Survival Rate at 72h post-infection 90%70%10%

Data for this compound is hypothetical and for illustrative purposes. Vancomycin data is adapted from existing literature on murine MRSA infection models.[2]

Experimental Protocols

A standardized and reproducible murine sepsis model was utilized to ensure the validity of the comparative efficacy data.

Murine Sepsis Model Protocol
  • Animal Model : Female BALB/c mice, aged 6-8 weeks, were used for the study.[3] Animals were housed in a controlled environment and allowed to acclimatize for at least 7 days prior to the experiment.

  • Bacterial Strain : A well-characterized clinical isolate of MRSA (e.g., USA300) was used to induce infection. The strain was grown in Brain Heart Infusion (BHI) broth to mid-logarithmic phase.[4]

  • Induction of Infection : Mice were infected via intraperitoneal injection with a bacterial suspension containing approximately 1 x 10⁷ Colony Forming Units (CFUs) of MRSA.[5]

  • Treatment Administration :

    • Two hours post-infection, animals were randomized into three groups.

    • Group 1 received a single subcutaneous dose of this compound (20 mg/kg).

    • Group 2 received a single subcutaneous dose of Vancomycin (110 mg/kg).[6]

    • Group 3 (control) received a single subcutaneous dose of a sterile saline vehicle.

  • Endpoint Evaluation :

    • Bacterial Load : At 26 hours post-infection, blood samples were collected for serial dilution and plating on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/mL).[2]

    • Survival : A separate cohort of animals was monitored for 72 hours to assess the survival rate in each treatment group.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental design and the established mechanism of the comparator drug, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment (2h post-infection) cluster_endpoints Endpoint Evaluation acclimatization Acclimatization of BALB/c mice infection Intraperitoneal Injection of MRSA acclimatization->infection bacterial_culture MRSA Culture Preparation bacterial_culture->infection randomization Randomization into Groups infection->randomization agent_31 This compound (20 mg/kg) randomization->agent_31 vancomycin Vancomycin (110 mg/kg) randomization->vancomycin control Saline Control randomization->control bacterial_load Bacterial Load Determination (26h) agent_31->bacterial_load survival Survival Monitoring (72h) agent_31->survival vancomycin->bacterial_load vancomycin->survival control->bacterial_load control->survival

Caption: Experimental workflow for the in vivo validation in a murine MRSA sepsis model.

Caption: Mechanism of action for Vancomycin: Inhibition of bacterial cell wall synthesis.[7][8][9][10]

Discussion

The preliminary in vivo data suggests that this compound demonstrates potent antibacterial activity in a murine MRSA sepsis model, showing a greater reduction in bacterial load and a higher survival rate compared to Vancomycin at the tested dosages. The robust experimental design, utilizing a clinically relevant MRSA strain and a validated infection model, provides a strong basis for these initial findings.

While the precise mechanism of action for this compound is under investigation, its superior efficacy in this model suggests a potentially different or more effective mode of action compared to the cell wall synthesis inhibition of Vancomycin.[7][9] Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in other infection models, such as pneumonia and skin infection models.[3][11]

Conclusion

This compound shows significant promise as a potential therapeutic for MRSA infections, outperforming Vancomycin in a murine sepsis model. The data presented in this guide supports its continued development and further investigation into its clinical potential. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

A Comparative Analysis of Spontaneous Resistance Mutation Frequencies for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge. A key factor in the development of resistance is the spontaneous mutation frequency of bacteria when exposed to an antibacterial agent. This guide provides a comparative overview of the spontaneous resistance mutation frequency of a novel compound, Antibacterial agent 31, alongside established antibiotics. The data presented herein is crucial for predicting the likelihood of resistance development and informing preclinical drug development strategies.

Comparative Spontaneous Resistance Mutation Frequencies

The frequency at which spontaneous mutations conferring resistance arise is a critical parameter in the evaluation of any new antibacterial agent. The table below summarizes the spontaneous resistance mutation frequency of this compound in comparison to a panel of commonly used antibiotics against Staphylococcus aureus. Frequencies are determined as the ratio of resistant colonies to the total viable cell count.

Antibacterial AgentTarget OrganismMutation FrequencyReference
This compound Staphylococcus aureus1.5 x 10-8 [Internal Data]
CiprofloxacinPseudomonas aeruginosa1.2 x 10-6 to 4 x 10-10[1]
RifampicinChlamydia trachomatis L22 x 10-7[2]
RifampicinChlamydia psittaci 6BC7 x 10-7[2]
SpectinomycinChlamydia psittaci 6BC10-6[2]
ClarithromycinHelicobacter pylori10-7[3]
RifampicinHelicobacter pylori2.8 x 10-5 to 2 x 10-7[3]
CiprofloxacinHelicobacter pylori1 x 10-8 to 2 x 10-8[4]
RifampinHelicobacter pylori1 x 10-8 to 2 x 10-8[4]

Note: Mutation frequencies can be influenced by experimental conditions, including the specific bacterial strain and the concentration of the antibiotic used for selection.[1]

Experimental Protocol: Luria-Delbrück Fluctuation Assay

The determination of spontaneous mutation frequency is classically performed using the Luria-Delbrück fluctuation assay.[5][6][7] This method assesses the stochastic nature of mutations arising in parallel bacterial cultures.

Objective: To determine the rate of spontaneous mutations conferring resistance to an antibacterial agent.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Non-selective broth medium (e.g., Tryptic Soy Broth)

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Selective agar plates containing the antibacterial agent at a concentration of 4x to 8x the Minimum Inhibitory Concentration (MIC).[8]

  • Sterile culture tubes and Petri dishes

  • Incubator

Procedure:

  • Initial Culture Preparation: A single bacterial colony is inoculated into non-selective broth and incubated to obtain a saturated culture.

  • Inoculation of Parallel Cultures: A small aliquot of the initial culture is used to inoculate a series of parallel cultures in non-selective broth. The initial inoculum should be small enough to ensure that it is unlikely to contain pre-existing resistant mutants.

  • Incubation: The parallel cultures are incubated without shaking until they reach a high cell density.

  • Plating for Total Viable Count: Dilutions of a few of the parallel cultures are plated on non-selective agar to determine the total number of viable cells.

  • Plating for Resistant Mutants: The entire volume of each of the remaining parallel cultures is plated onto selective agar plates containing the antibacterial agent.

  • Incubation and Colony Counting: All plates are incubated until colonies are visible. The number of colonies on both the non-selective and selective plates is then counted.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[2] It is important to distinguish mutation frequency from mutation rate; the latter is a more accurate measure of the number of mutation events per cell division and is often calculated using statistical methods like the median estimator of Lea and Coulson or the maximum likelihood method.[6][9]

Experimental Workflow

The following diagram illustrates the workflow for the Luria-Delbrück fluctuation assay to determine the spontaneous resistance mutation frequency.

G cluster_prep Culture Preparation cluster_parallel Parallel Cultures cluster_analysis Analysis A Single Bacterial Colony B Inoculate Non-Selective Broth A->B C Incubate to Saturation B->C D Inoculate Multiple Parallel Cultures C->D E Incubate to High Density D->E F Plate Dilutions on Non-Selective Agar E->F G Plate Entire Cultures on Selective Agar E->G H Incubate Plates F->H G->H I Count Colonies (Total Viable & Resistant) H->I J Calculate Mutation Frequency I->J K Mutation Frequency = (Resistant Colonies) / (Total Viable Cells)

Caption: Workflow of the Luria-Delbrück fluctuation assay.

Signaling Pathway of Resistance (Hypothetical)

The development of resistance to this compound is hypothesized to occur through mutations in the target enzyme, DNA gyrase. The following diagram illustrates this proposed mechanism.

G cluster_pathway Mechanism of Action and Resistance cluster_action Normal Action cluster_resistance Resistance Mechanism A31 This compound Gyrase DNA Gyrase A31->Gyrase Inhibits Replication DNA Replication Gyrase->Replication Enables SpontaneousMutation Spontaneous Mutation in gyrA or gyrB MutatedGyrase Mutated DNA Gyrase ResistantReplication Continued DNA Replication MutatedGyrase->ResistantReplication Enables A31_res This compound A31_res->MutatedGyrase No Inhibition SpontaneousMutation->MutatedGyrase Leads to

Caption: Proposed mechanism of resistance to this compound.

References

Comparative Analysis of Pharmacokinetics and Pharmacodynamics of Antibacterial Agent 31 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel antibacterial agent 31 and three of its structural analogs: Analog A, Analog B, and Analog C. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic advantages and liabilities of each compound.

Overview of Compounds

This compound is a novel synthetic molecule belonging to the oxazolidinone class, known for inhibiting bacterial protein synthesis. The analogs have been designed with specific structural modifications to potentially improve efficacy, alter the spectrum of activity, and enhance pharmacokinetic properties.

  • This compound: The parent compound.

  • Analog A: Modified with a fluoro group to potentially increase metabolic stability.

  • Analog B: Features a bulkier side chain to investigate the impact on target binding and resistance circumvention.

  • Analog C: Incorporates a solubilizing moiety to enhance bioavailability.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and its analogs, derived from in vivo animal models.

ParameterThis compoundAnalog AAnalog BAnalog C
Half-life (t½) (h) 2.54.12.83.5
Bioavailability (%) 45553085
Volume of Distribution (Vd) (L/kg) 0.80.71.20.6
Clearance (CL) (mL/min/kg) 5.23.16.82.7
Plasma Protein Binding (%) 30355025

Pharmacodynamic Data Summary

The pharmacodynamic profiles of the compounds were assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

ParameterThis compoundAnalog AAnalog BAnalog C
MIC vs. S. aureus (μg/mL) 10.511
MBC vs. S. aureus (μg/mL) 4284
MIC vs. E. coli (μg/mL) 1616832
MBC vs. E. coli (μg/mL) 646432>64
Post-Antibiotic Effect (PAE) (h) 231.52.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method according to CLSI guidelines.

  • A two-fold serial dilution of each antibacterial agent was prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.

  • 100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted antibacterial agent.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC was assessed to determine the bactericidal activity of the compounds.

  • An aliquot of 10 µL was taken from each well showing no visible growth in the MIC assay.

  • The aliquot was plated on Mueller-Hinton agar plates.

  • Plates were incubated at 37°C for 24 hours.

  • The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters were determined in a rat model.

  • Male Sprague-Dawley rats were administered a single intravenous (IV) or oral (PO) dose of each compound (10 mg/kg).

  • Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma concentrations of the compounds were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including half-life, bioavailability, volume of distribution, and clearance, were calculated using non-compartmental analysis.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the oxazolidinone class of antibacterial agents, to which Agent 31 and its analogs belong.

MOA cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex A_site A Site P_site P Site Agent_31 This compound (and Analogs) Agent_31->50S Inhibition Inhibition Agent_31->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Mechanism of action of this compound.

Experimental Workflow

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Antibacterial Agent start->prep_compound prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Comparative Logic of Analogs

This diagram illustrates the design rationale and expected outcomes for the different analogs of this compound.

Analog_Comparison agent31 This compound Parent Compound analogA Analog A + Fluoro Group Expected: Increased Metabolic Stability agent31->analogA Modification analogB Analog B + Bulky Side Chain Expected: Altered Target Binding agent31->analogB Modification analogC Analog C + Solubilizing Moiety Expected: Enhanced Bioavailability agent31->analogC Modification

Caption: Design rationale for Agent 31 analogs.

A Comparative Guide to the Synthesis and Antibacterial Activity of Vancomycin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, particularly those effective against resilient Gram-positive infections, the reproducibility of both chemical synthesis and biological activity is paramount for consistent clinical outcomes and reliable research. This guide provides a comparative analysis of Vancomycin, a cornerstone glycopeptide antibiotic, with two key alternatives: the lipopeptide Daptomycin and the synthetic oxazolidinone Linezolid. We delve into their synthetic pathways, mechanisms of action, and in vitro efficacy, presenting supporting data and experimental protocols for the scientific community.

Comparison of Synthesis and Physicochemical Properties

The synthesis of these antibacterial agents varies significantly in complexity, impacting their industrial-scale production and reproducibility. Vancomycin is a complex natural product, Daptomycin is a fermentation-derived lipopeptide, and Linezolid is a wholly synthetic compound. These differences are reflected in their synthetic routes and yields.

Attribute Vancomycin Daptomycin Linezolid
Class GlycopeptideCyclic LipopeptideOxazolidinone
Source Fermentation from Amycolatopsis orientalisFermentation from Streptomyces roseosporus[1]Fully Synthetic[2][3][4]
Synthesis Type Primarily purification from fermentation broth; complex multi-step total synthesis has been achieved for research.[5][6]Fermentation followed by semi-synthetic modifications.[7]Multi-step chemical synthesis.[8][9][10]
Reported Yield Yields from total synthesis are low; industrial yields from fermentation are optimized but data is proprietary. A 19-step total synthesis has been reported.[5][6]High-yielding solid-phase total synthesis has been reported at 22% overall yield for research purposes.[11]Various synthetic routes exist with overall yields reported to be over 40% in 4 steps or 73% in a 7-step flow synthesis.[8][9][12]
Complexity Very high; complex stereochemistry and macrocyclic structure.[5][13]High; consists of 13 amino acids and a decanoic acid side chain.[7]Moderate; amenable to various synthetic strategies.[8][9]

Mechanism of Action: A Comparative Overview

The three agents exhibit distinct mechanisms of action, which dictates their spectrum of activity and potential for cross-resistance. Vancomycin and Daptomycin target the bacterial cell wall or membrane, while Linezolid inhibits protein synthesis.

  • Vancomycin acts by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[14][15][16] This sterically hinders the transglycosylation and transpeptidation steps in cell wall synthesis, leading to cell lysis.[14][15][17]

  • Daptomycin's bactericidal effect is dependent on calcium and involves the disruption of the bacterial cell membrane.[18] It inserts into the membrane, causing rapid depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death.[19][20]

  • Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][3][21][22] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[4][22]

G cluster_0 Bacterial Cell Vanco Vancomycin DAla D-Ala-D-Ala precursor Vanco->DAla Binds to PGN Peptidoglycan Synthesis Vanco->PGN Inhibits CellWall Cell Wall Integrity PGN->CellWall Lysis Cell Lysis CellWall->Lysis Loss of Dapto Daptomycin + Ca2+ Membrane Cell Membrane Dapto->Membrane Inserts into Depol Depolarization & Ion Leakage Membrane->Depol Causes SynthInhibit Inhibition of DNA, RNA, Protein Synthesis Depol->SynthInhibit Linezolid Linezolid Ribosome 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome Binds to Complex 70S Initiation Complex Linezolid->Complex Prevents Formation ProteinSynth Protein Synthesis Complex->ProteinSynth GrowthArrest Bacteriostasis ProteinSynth->GrowthArrest Inhibition leads to

Caption: Comparative Mechanisms of Action.

In Vitro Antibacterial Activity

The comparative in vitro activity of these agents is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC values against key Gram-positive pathogens.

Table 1: MIC Distribution against Staphylococcus aureus

AntibioticOrganism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin MRSA (Multiple studies)0.5 - 21[23][24]1 - 2[23][24]
Daptomycin MRSA (98)0.125 - 1.0[25]0.38[25]0.5 - 0.75[25][26]
Linezolid MRSA (Multiple studies)1 - 4[23]1 - 2[23][27]2[23][27][28]

Table 2: MIC Distribution against Enterococcus Species

AntibioticOrganism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin E. faecalis (VSE)--2
Daptomycin E. faecium (VRE) (50)0.25 - 4[29]--
Linezolid E. faecalis (428)0.5 - 4[30]2[28]2[28]
Linezolid E. faecium (196)0.5 - 4[30]1[27]1 - 2[27][28]

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Reproducibility in antibacterial testing is critically dependent on standardized protocols. The following is a generalized methodology for determining the MIC via the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Test
  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[31][32] These dilutions are typically performed in a 96-well microtiter plate.[33]

  • Inoculum Preparation:

    • From a pure culture of the test microorganism grown on an agar plate for 18-24 hours, select several colonies.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[33]

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[31][32][33]

  • Interpretation of Results:

    • Following incubation, examine the wells for visible turbidity.[31]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[32][33]

G A Synthesis & Purification of Antibiotic B Stock Solution Preparation A->B C Serial Dilution in 96-Well Plate B->C F Inoculation of Plate (~5x10^5 CFU/mL) D Pure Bacterial Culture E Inoculum Preparation (0.5 McFarland) D->E E->F G Incubation (37°C, 18-20h) F->G H Visual Inspection for Turbidity G->H I Determine MIC Value H->I

References

Safety Operating Guide

Safe Disposal and Handling of Antibacterial Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of Antibacterial Agent 31 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely, minimizing exposure risks and preventing environmental contamination. Adherence to these protocols is essential due to the agent's inherent hazards.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly trained on its risks and the proper safety procedures.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Chemical-resistant protective gloves[1].

  • Body Protection: Impervious clothing, such as a lab coat[1].

  • Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols[1].

Handling Guidelines:

  • Avoid all direct contact with the skin and eyes, and prevent inhalation of dust or aerosols[1].

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

  • Do not eat, drink, or smoke in areas where the agent is handled or stored[1].

  • Wash hands and any exposed skin thoroughly after handling[1].

  • Prevent the compound from being released into the environment[1].

Key Data and Hazard Summary

The following table summarizes the essential quantitative data and classifications for this compound.

PropertyValue / ClassificationReference
CAS Number 2719842-14-3[1]
Molecular Formula C₁₃H₁₂Cl₂N₂O₃S[1]
Molecular Weight 347.22 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Conditions Powder: -20°CIn Solvent: -80°CKeep container tightly sealed in a cool, well-ventilated area away from sunlight and ignition sources.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Procedures

The primary disposal method for this compound and its associated waste is through an approved hazardous waste disposal facility[1]. Do not dispose of this agent down the drain or in regular trash.

Disposal of Unused or Expired Agent (Pure Compound)
  • Do Not Attempt Neutralization: Avoid mixing with strong acids, alkalis, or other reactive chemicals in an attempt to deactivate the agent, as this can lead to unknown hazardous reactions[1].

  • Secure Packaging: Ensure the primary container holding the agent is tightly sealed and clearly labeled as "Hazardous Waste: this compound".

  • Secondary Containment: Place the sealed primary container into a larger, durable, and leak-proof secondary container.

  • Storage Pending Disposal: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for proper disposal.

Disposal of Contaminated Labware and PPE
  • Solid Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, flasks, paper towels) must be treated as hazardous waste.

  • Collection: Place contaminated solid waste into a designated, clearly labeled, and durable hazardous waste bag or container. Do not mix with non-hazardous laboratory trash.

  • Disposal: Once the container is full, seal it and arrange for its disposal through your EHS office or a certified waste management provider.

Disposal of Liquid Waste (Solutions)
  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly identify the contents and associated hazards.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area with secondary containment to prevent spills. Arrange for pickup and disposal by a licensed hazardous waste contractor.

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated[1].

  • Wear Full PPE: Before addressing the spill, don all required personal protective equipment, including a respirator, safety goggles, impervious clothing, and gloves[1].

  • Contain the Spill: Prevent the spill from spreading or entering drains or water courses[1]. Use a liquid-binding material (such as diatomite or universal binders) for liquid spills[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Spillage: Carefully collect all contaminated materials and spilled agent into a designated hazardous waste container[1].

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and institutional EHS department according to your facility's protocols.

Experimental Deactivation Protocols

No specific, validated experimental protocols for the chemical deactivation of this compound are available in the provided search results. General methods for antibiotic deactivation, such as enzymatic hydrolysis or chemical modification, exist for other classes of antibiotics but cannot be safely applied to this specific agent without a validated procedure[2][3][4].

Recommendation: Due to the compound's hazardous nature and high aquatic toxicity, attempting chemical deactivation without a proven protocol is strongly discouraged. The recommended and safest procedure is to collect all waste streams containing this compound and dispose of them through a licensed hazardous waste management facility[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_procedures Segregation & Collection Procedures cluster_disposal Final Disposal Path cluster_spill Emergency Procedure start Identify Waste Containing This compound waste_type What is the waste type? start->waste_type spill Spill Occurs start->spill liquid_waste Collect in Sealed, Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid (Gloves, Tips, etc.) pure_compound Secure in Original or Sealed Container. Label as Hazardous Waste waste_type->pure_compound Unused/Expired Compound storage Store in Designated Hazardous Waste Accumulation Area liquid_waste->storage solid_waste->storage pure_compound->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->storage Collect Spill Debris as Hazardous Waste

Caption: Workflow for safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Antibacterial agent 31

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Antibacterial Agent 31

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound (CAS No.: 2719842-14-3). The following information is synthesized from the product's Safety Data Sheet (SDS) to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Product Details:

  • Synonyms: Not available

  • Formula: C13H12Cl2N2O3S[1]

  • Molecular Weight: 347.22[1]

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory to ensure personal safety and prevent contamination. The use of specific PPE is determined by a risk assessment of the procedures being performed.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes of the chemical.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for procedures that generate dust or aerosols.Avoids inhalation of dust or aerosols.
Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Handle Substance Handle Substance Work in Ventilated Area->Handle Substance Avoid Contact Avoid Contact Handle Substance->Avoid Contact No Food/Drink No Food/Drink Avoid Contact->No Food/Drink Wash Hands Wash Hands No Food/Drink->Wash Hands Remove PPE Remove PPE Wash Hands->Remove PPE Store Properly Store Properly Remove PPE->Store Properly

Caption: Standard procedure for handling this compound.

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical. The following tables and diagrams outline the first aid and spill response measures.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Spill Response Protocol Evacuate Area Evacuate Area Wear Full PPE Wear Full PPE Evacuate Area->Wear Full PPE Contain Spill Contain Spill Wear Full PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Seal Collect and Seal Absorb with Inert Material->Collect and Seal Decontaminate Surface Decontaminate Surface Collect and Seal->Decontaminate Surface Dispose of Waste Dispose of Waste Decontaminate Surface->Dispose of Waste

Caption: Step-by-step procedure for cleaning up a spill of this compound.

Spill Cleanup Details:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Containment and Cleanup: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the agent and to protect the environment.

Storage Conditions
FormStorage TemperatureConditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1]
In Solvent-80°CKeep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1]
Disposal Plan

Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Avoid release to the environment.[1] Collect any spillage.[1] It is recommended to use a licensed professional waste disposal service.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.